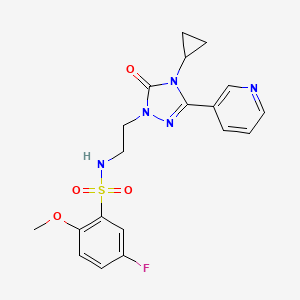

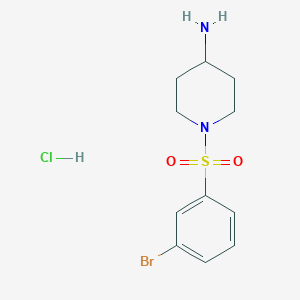

N-(3-chloro-4-fluorophenyl)quinoline-8-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of fluorine-containing quinoline derivatives, including those with sulfonamide moieties, has been explored through various methods. One approach involves the intramolecular substitution of sulfonamide nitrogens for vinylic fluorines using bases such as NaH, KH, or Et3N, leading to high yields of fluorinated quinoline derivatives . Another method includes the Sonogashira coupling of iodoaniline derivatives with alkynes, followed by cyclization to produce compounds with potential antitumor activity . Additionally, a green synthesis approach has been reported for quinoxaline sulfonamides, starting with chlorosulfonation and subsequent reaction with aromatic amines under solvent-free conditions . These methods demonstrate the versatility and adaptability of synthetic strategies to incorporate fluorine and sulfonamide groups into quinoline structures.

Molecular Structure Analysis

The molecular structure of quinoline sulfonamide derivatives has been characterized using various spectroscopic techniques. For instance, IR spectra have been used to establish that N-(3-chloro-2-quinoxalyl)sulfonamides exist in the form of amide tautomers in the solid state . This information is crucial for understanding the reactivity and potential biological activity of these compounds.

Chemical Reactions Analysis

Quinoline sulfonamide derivatives exhibit a range of chemical reactivities. For example, N-(3-chloro-2-quinoxalyl)arylsulfonamides can undergo nucleophilic substitution of the halogen with O- and N-nucleophiles, and alkylation leads to N-methyl derivatives . Additionally, the cyclization of N-arylpropynamides with N-sulfanylsuccinimides catalyzed by AlCl3 can result in the formation of 3-sulfenyl quinolin-2-ones . These reactions highlight the potential for further chemical modifications and the synthesis of diverse quinoline-based structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline sulfonamide derivatives are influenced by the presence of fluorine and sulfonamide groups. The introduction of fluorine atoms can significantly affect the acidity, lipophilicity, and metabolic stability of these compounds . The sulfonamide moiety, on the other hand, is a common feature in many drugs and can contribute to the compounds' solubility and binding properties . These attributes are particularly important when considering the pharmacological potential of quinoline sulfonamides as anticancer agents, as demonstrated by the in vitro anticancer activity against human breast cancer cell lines .

科学的研究の応用

Cytotoxic Activity in Cancer Research

A study by Ghorab et al. (2015) focused on the synthesis of novel sulfonamide derivatives, including quinoline moieties, and evaluated their cytotoxic activity against breast and colon cancer cell lines. Compound 17, in particular, showed significant potency against breast cancer cell lines, highlighting the potential of these derivatives in cancer therapy (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Antitumor Agents

McCarroll et al. (2007) described the synthesis of antitumor compounds through the interaction of aniline derivatives with arylsulfonyl chlorides, leading to sulfonamides that showed selective inhibition of cancer cell lines. This study demonstrates the role of sulfonamide derivatives, including quinoline sulfonamides, as potential antitumor agents (McCarroll, Bradshaw, Westwell, Matthews, & Stevens, 2007).

Synthesis of Novel Quinoxaline Sulfonamides

Alavi et al. (2017) investigated the green synthesis of quinoxaline sulfonamides with significant antibacterial activity. This work highlights the versatility of sulfonamide derivatives in synthesizing compounds with potential applications in addressing microbial resistance (Alavi, Mosslemin, Mohebat, & Massah, 2017).

Fluorometric Determination

Ma et al. (2000) explored fluorescence reactions involving sulfonamidoquinoline derivatives for the sensitive determination of cobalt in various samples. This approach underscores the utility of sulfonamide derivatives in analytical chemistry, especially in the detection of metal ions (Ma, Cao, Zhao, Wu, Hu, & Xu, 2000).

作用機序

Target of Action

Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, a vital component for bacterial DNA growth and cell division .

Mode of Action

N-(3-chloro-4-fluorophenyl)quinoline-8-sulfonamide, as a sulfonamide derivative, is likely to act as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, thereby preventing PABA from binding and interrupting the synthesis of folic acid .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by this compound disrupts the synthesis of dihydrofolate and subsequently tetrahydrofolate . These molecules are essential for the production of purines and pyrimidines, which are the building blocks of DNA. Therefore, the compound’s action leads to the inhibition of bacterial DNA synthesis and cell division .

Result of Action

The ultimate result of this compound’s action is the inhibition of bacterial growth and replication by disrupting DNA synthesis . This makes it potentially useful in combating bacterial infections.

将来の方向性

Quinoline derivatives are utilized in various areas and have numerous biological compounds . There seems to be a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research . This focuses in particular on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . Overall, the results suggest that DW-8 may represent a suitable lead for developing novel compounds to treat CRC .

特性

IUPAC Name |

N-(3-chloro-4-fluorophenyl)quinoline-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFN2O2S/c16-12-9-11(6-7-13(12)17)19-22(20,21)14-5-1-3-10-4-2-8-18-15(10)14/h1-9,19H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVZSXWRBTGUZEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC(=C(C=C3)F)Cl)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2537748.png)

![ethyl 2-(4-((2-((4-chlorophenethyl)amino)-2-oxoethyl)thio)-1H-benzo[b][1,4]diazepin-2-yl)acetate](/img/structure/B2537749.png)

![3-((4-chlorophenyl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2537750.png)

![4-methoxy-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2537751.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2537753.png)

![6-(2-Chloro-acetyl)-2,4-dimethyl-4H-benzo-[1,4]oxazin-3-one](/img/structure/B2537757.png)

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2537763.png)

![N,N-diethyl-4-[(methylamino)methyl]aniline](/img/structure/B2537770.png)